molecular formula C23H24N2O5 B2928599 ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-38-8

ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2928599
CAS No.: 868224-38-8
M. Wt: 408.454
InChI Key: RUQGJNHHSQNREP-UHFFFAOYSA-N
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Description

The compound ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic organic molecule featuring a 1,2-dihydroisoquinolin core substituted at the 2-position with a carbamoylmethyl group linked to a 3-methylphenyl ring. The 5-position of the isoquinoline ring is functionalized with an ethyl propanoate ester via an ether linkage.

Key structural attributes include:

  • 1,2-Dihydroisoquinolin moiety: A nitrogen-containing heterocycle often associated with bioactivity in medicinal chemistry.
  • Carbamoyl methyl group: Provides hydrogen-bonding capacity and structural rigidity.
  • Ethyl propanoate ester: A common functional group in agrochemicals for controlled release and stability.

Properties

IUPAC Name

ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-4-29-23(28)16(3)30-20-10-6-9-19-18(20)11-12-25(22(19)27)14-21(26)24-17-8-5-7-15(2)13-17/h5-13,16H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQGJNHHSQNREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the isoquinoline derivative with an isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Compound Pyraflufen-ethyl
Molecular Formula C${23}$H${24}$N$2$O$5$ C${25}$H${22}$FN$2$O$3$ C${15}$H${11}$ClF$3$NO$5$
Key Functional Groups Ester, carboxamide Amide, fluorophenyl Ester, benzoxazole
Bioactivity Hypothesis Enzyme inhibition Pharmaceutical candidate Herbicidal

Table 2: Substituent Effects on Bioactivity

Substituent Type Target Compound Agrochemical Analogs Impact on Activity
Aromatic Ring 3-Methylphenyl Chlorobenzoxazole/Quinoxaline Alters target specificity
Electron-Withdrawing None Cl, F (pyraflufen-ethyl) Enhances reactivity and binding
Linker Group Carbamoylmethyl Phenoxy ether Modifies spatial orientation

Biological Activity

Ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula: C24H26N2O5
  • Molecular Weight: 422.48 g/mol
  • IUPAC Name: this compound

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition: Many isoquinoline derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to their anticancer or anti-inflammatory effects.
  • Receptor Modulation: Some studies suggest that these compounds can interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.

Anticancer Properties

Several studies have highlighted the potential anticancer activity of isoquinoline derivatives. For example:

  • Case Study 1: A study demonstrated that a related isoquinoline compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .

Anti-inflammatory Effects

Isoquinoline derivatives have also been investigated for their anti-inflammatory properties:

  • Case Study 2: In an experimental model of inflammation, a similar compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may modulate inflammatory responses .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

Activity TypeRelated CompoundMechanismReference
AnticancerIsoquinoline Derivative AInduction of apoptosis
Anti-inflammatoryIsoquinoline Derivative BCytokine modulation
NeuroprotectiveIsoquinoline Derivative CReceptor interaction

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available isoquinoline precursors. Research into structural modifications has led to the discovery of derivatives with enhanced biological activities.

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